Propan-2-yl 4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate
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Overview
Description
Propan-2-yl 4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate is a complex organic compound featuring a trifluoromethyl group, a cyano group, and a pyridine ring. This compound is notable for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Propan-2-yl 4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability or resistance to degradation
Mechanism of Action
The mechanism of action of Propan-2-yl 4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyano group may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 4-{[3-cyano-6-phenyl-4-(methyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate
- Propan-2-yl 4-{[3-cyano-6-phenyl-4-(ethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate
Uniqueness
The presence of the trifluoromethyl group in Propan-2-yl 4-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s performance in various applications .
Properties
Molecular Formula |
C20H17F3N2O3S |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
propan-2-yl 4-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate |
InChI |
InChI=1S/C20H17F3N2O3S/c1-12(2)28-18(27)8-14(26)11-29-19-15(10-24)16(20(21,22)23)9-17(25-19)13-6-4-3-5-7-13/h3-7,9,12H,8,11H2,1-2H3 |
InChI Key |
PCPCKYJZLBJUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N |
Origin of Product |
United States |
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